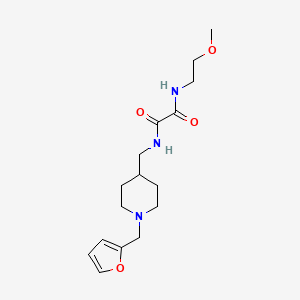![molecular formula C11H13ClO3 B2485064 2-[(4-Chlorphenoxy)methyl]-1,4-Dioxan CAS No. 327087-79-6](/img/structure/B2485064.png)
2-[(4-Chlorphenoxy)methyl]-1,4-Dioxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is an organic compound characterized by the presence of a chlorophenoxy group attached to a dioxane ring
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
Target of Action
It is structurally similar to mcpa (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone . Therefore, it’s plausible that 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane may also target similar pathways.
Mode of Action
Based on its structural similarity to mcpa, it may mimic the action of natural auxins, leading to uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
Mcpa, a structurally similar compound, interferes with plant growth by disrupting normal auxin signaling . This disruption leads to uncontrolled cell division and growth, primarily in broadleaf plants .
Pharmacokinetics
A related compound, mcpa, is known to be well-absorbed and can be found in various tissues in the body
Result of Action
Mcpa, a structurally similar compound, causes uncontrolled growth in susceptible plants, leading to their death . It’s plausible that 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane. For instance, MCPA’s efficacy can be influenced by environmental conditions such as temperature, rainfall, and soil type . Similarly, 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane’s action might also be influenced by these factors.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane typically involves the reaction of 4-chlorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring.
-
Step 1: Formation of Intermediate
Reagents: 4-chlorophenol, formaldehyde
Conditions: Acidic medium (e.g., hydrochloric acid)
Reaction: 4-chlorophenol reacts with formaldehyde to form 4-chlorophenoxymethanol.
-
Step 2: Cyclization
Reagents: 4-chlorophenoxymethanol, ethylene glycol
Conditions: Acidic medium, elevated temperature
Reaction: The intermediate 4-chlorophenoxymethanol reacts with ethylene glycol to form 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane through cyclization.
Industrial Production Methods
Industrial production of 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
Products: Carboxylic acids, ketones
-
Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, room temperature
Products: Alcohols, alkanes
-
Substitution:
Reagents: Sodium hydroxide, potassium hydroxide
Conditions: Basic medium, elevated temperature
Products: Substituted derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy group.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chlorine atoms on the phenoxy ring.
4-Chlorophenoxyacetic acid: A simpler analog with a single chlorophenoxy group.
Uniqueness
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other chlorophenoxy compounds and contributes to its specific reactivity and applications.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c12-9-1-3-10(4-2-9)15-8-11-7-13-5-6-14-11/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQYVWEEDMUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2484981.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)
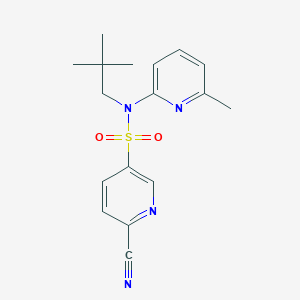
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2484984.png)
![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)
![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)
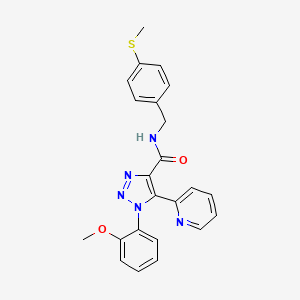

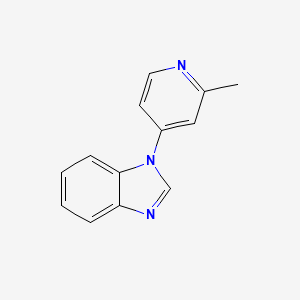
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2484999.png)
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)
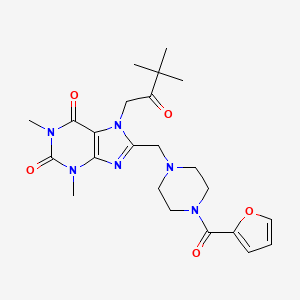
![4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2485002.png)
